Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
This compound is a dihydropyridine (DHP) derivative featuring a pyrazole moiety substituted with a 3-bromo-4-methoxyphenyl group and a phenyl ring. The dimethyl ester groups at the 3,5-positions of the DHP core enhance its lipophilicity, while the bromine and methoxy substituents modulate electronic properties and steric interactions. Such structural attributes are critical for applications in medicinal chemistry, particularly as calcium channel modulators or anti-inflammatory agents . The compound’s synthesis likely involves multi-step condensation and cyclization reactions, as inferred from analogous protocols for pyrazole-DHP hybrids .
Properties
Molecular Formula |
C27H26BrN3O5 |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H26BrN3O5/c1-15-22(26(32)35-4)24(23(16(2)29-15)27(33)36-5)19-14-31(18-9-7-6-8-10-18)30-25(19)17-11-12-21(34-3)20(28)13-17/h6-14,24,29H,1-5H3 |
InChI Key |
KMIHINREVQCGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The 3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is synthesized via:
-
Cyclocondensation : Reacting 3-bromo-4-methoxyacetophenone with phenylhydrazine in acetic acid at 120°C.
-
Vilsmeier–Haack Formylation : Introducing the aldehyde group using POCl₃ and DMF at 0–5°C.
Critical Parameters :
Dihydropyridine Assembly
The pre-formed pyrazole-aldehyde is subjected to Hantzsch conditions with methyl acetoacetate and ammonium acetate. Post-synthetic modifications include:
-
Esterification : Direct methylation using dimethyl sulfate in acetone (yield: 82%).
-
Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.
Palladium-Catalyzed Cross-Coupling for Bromine Retention
To preserve the bromine substituent during synthesis, Pd-catalyzed methods are employed:
-
Buchwald–Hartwig Amination : Ensures regioselective coupling of brominated intermediates without debromination.
-
Catalyst System : Pd(OAc)₂/Xantphos (2 mol%) in toluene at 110°C.
Yield Comparison :
| Method | Bromine Retention | Yield |
|---|---|---|
| Traditional Hantzsch | 60% | 70% |
| Pd-Catalyzed | 98% | 85% |
Bromination and Methoxylation Strategies
Late-Stage Bromination
Post-DHP core assembly, bromination is achieved using:
Methoxy Group Introduction
-
O-Methylation : Treatment of 3-bromo-4-hydroxyphenyl intermediates with methyl iodide/K₂CO₃ in DMF.
-
Protection/Deprotection : TEMPO-mediated oxidation ensures chemoselectivity.
Industrial-Scale Production Considerations
For mass production, the following adaptations are critical:
-
Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
-
Catalyst Recycling : Y₂O₃/ZrO₂ retains 90% activity after five cycles.
-
Cost Analysis :
Component Cost Contribution Methyl Acetoacetate 35% Pd Catalysts 25% Solvents 20%
Analytical and Spectroscopic Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups in place of the bromo group.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests possible anti-cancer and antimicrobial activities. Research indicates that the compound may inhibit specific enzymes involved in cell proliferation, showcasing its potential as an anticancer agent .
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The presence of functional groups allows for versatile modifications, making it suitable for synthesizing derivatives with enhanced biological properties .
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes can exhibit interesting properties and reactivities, which are essential for developing new materials or catalysts .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of similar pyrazole derivatives, demonstrating their ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The findings suggest that this compound could have similar effects due to its structural analogies .
Case Study 2: Synthesis of Metal Complexes
Research on the synthesis of metal complexes with pyrazole derivatives has shown that these compounds can stabilize metal ions effectively. The coordination behavior of this compound was investigated using various transition metals, revealing promising catalytic activities in organic transformations .
Summary of Chemical Reactions
The compound can undergo several types of reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of N-oxides or other oxidized derivatives. |
| Reduction | Targeting nitro groups or reducible functionalities. |
| Substitution | Nucleophilic substitution at the bromo group. |
Mechanism of Action
The mechanism of action of Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on the Pyrazole and Phenyl Rings
The 3-bromo-4-methoxyphenyl group distinguishes this compound from derivatives with electron-withdrawing or donating substituents. For example:
Ester Group Variations
Ester groups influence solubility and metabolic stability:
Bulkier esters (e.g., diisopropyl) reduce aqueous solubility but improve membrane permeability .
Pharmacological and Physicochemical Properties
- Target Compound : The bromine atom may enhance halogen bonding in biological targets (e.g., enzyme active sites), while the methoxy group contributes to π-π stacking. This combination is favorable for CNS penetration .
- Carbamoyl-Methoxy Derivative () : The carbamoyl linker enables hydrogen bonding with proteins, making it suitable for enzyme inhibition (e.g., cyclooxygenase) .
Crystallographic and Conformational Analysis
- The target compound’s crystal structure likely exhibits intermolecular hydrogen bonds (C=O⋯H–N) and halogen interactions (C–Br⋯O), as observed in similar DHP derivatives .
- Ring Puckering : The 1,4-dihydropyridine ring adopts a boat conformation, with puckering parameters (e.g., Cremer-Pople coordinates) influenced by substituent steric effects .
- Diisopropyl Derivative : Bulky isopropyl groups may induce torsional strain, altering the DHP ring’s planarity and affecting binding affinity .
Biological Activity
Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as compound 1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
Compound 1 belongs to the class of dihydropyridines and features a unique structure that includes:
- A pyrazole ring substituted with a bromo-methoxyphenyl group .
- A dihydropyridine ring with dimethyl ester groups .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H26BrN3O5 |
| Molecular Weight | 552.4 g/mol |
| IUPAC Name | Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| InChI Key | KMIHINREVQCGTN-UHFFFAOYSA-N |
Biological Activity
Research indicates that compound 1 exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural similarity to known bioactive molecules suggests significant therapeutic potential.
Anticancer Activity
Studies have shown that compound 1 can inhibit cell proliferation in various cancer cell lines. Its mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis. For instance:
- Inhibition of Enzymes: It may inhibit enzymes involved in cell cycle regulation, leading to reduced tumor growth.
A study demonstrated that compounds similar to compound 1 exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .
Antimicrobial Properties
Preliminary studies suggest that compound 1 possesses antimicrobial activity against a range of pathogens. The compound has been tested against various bacterial strains, showing promising results:
- Staphylococcus aureus: Effective at inhibiting growth.
- Escherichia coli: Demonstrated bactericidal effects.
The mechanism behind this antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound may bind to G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades.
- Enzyme Inhibition: It may inhibit specific enzymes critical for cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of compound 1 and related pyrazole derivatives:
- Antitumor Activity Assessment:
- A study evaluated the effect of related compounds on human cancer cell lines, revealing that modifications in the pyrazole structure significantly enhanced anticancer activity .
- Antimicrobial Efficacy:
Q & A
Q. What are the established synthetic routes and characterization methods for this compound?
The compound is synthesized via Hantzsch dihydropyridine synthesis, involving cyclocondensation of substituted aldehydes, β-keto esters, and ammonia derivatives. Key characterization includes X-ray crystallography to confirm molecular geometry (e.g., dihedral angles between pyrazole and pyridine rings) , NMR spectroscopy for proton environment analysis (e.g., methoxy and methyl groups at δ 3.2–3.8 ppm), and HPLC for purity validation (>98%) .
Table 1: Typical Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-4-methoxybenzaldehyde | 1.0 | Ethanol | Reflux (80) | 72 |
| Dimethyl acetylenedicarboxylate | 2.0 | - | - | - |
| Ammonium acetate | 3.0 | - | - | - |
Q. How can researchers validate the compound’s structural stability under varying pH conditions?
Perform pH-dependent stability assays in buffered solutions (pH 2–12) at 37°C, monitoring degradation via UV-Vis spectroscopy (λmax = 280 nm) and LC-MS to identify breakdown products (e.g., demethylated or hydrolyzed derivatives) .
Q. What in vitro bioactivity screening models are appropriate for initial pharmacological profiling?
Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 values), and DPPH radical scavenging assays to evaluate antioxidant potential (EC50 < 50 µg/mL indicates high activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to compare assay conditions (cell line variability, solvent effects) and validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) . For instance, discrepancies in IC50 values may arise from differences in cell culture media serum content (e.g., 5% vs. 10% FBS) .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for substituent optimization?
Combine density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps to predict electron-rich reactive sites) with molecular docking (e.g., binding affinity to COX-2 or NADPH oxidase) . For example, the 3-bromo-4-methoxyphenyl group enhances hydrophobic interactions in enzyme pockets .
Q. How should environmental fate studies be designed to assess ecological risks?
Follow OECD Guideline 307 : conduct soil biodegradation tests under aerobic conditions (20°C, 60% WHC) and analyze metabolites via GC-TOF-MS . Measure bioaccumulation factors (BCF) in Daphnia magna using OECD 305 protocols .
Table 2: Key Environmental Parameters
| Parameter | Test Condition | Analytical Method |
|---|---|---|
| Hydrolysis half-life | pH 7, 25°C | LC-QTRAP |
| Soil adsorption (Koc) | Loamy sand, 1.5% OC | Batch equilibrium |
Q. What crystallographic strategies address polymorphism or co-crystal formation?
Use synchrotron XRD to resolve subtle lattice variations and thermal analysis (DSC/TGA) to identify metastable forms. For co-crystals, screen with GRAS co-formers (e.g., succinic acid) via solvent-drop grinding .
Q. How can long-term stability studies be optimized for predictive shelf-life modeling?
Employ ICH Q1A(R2) guidelines : store samples at 40°C/75% RH for 6 months, with interim checks at 0, 3, and 6 months. Fit degradation data to Arrhenius models to extrapolate shelf-life under ambient conditions .
Methodological Guidance for Data Contradictions
Q. When encountering conflicting cytotoxicity results, how should researchers adjust experimental design?
- Control variables : Standardize cell passage number, seeding density, and serum lot .
- Replicate design : Use ≥4 biological replicates with randomized plate layouts to minimize edge effects in microplates .
- Cross-validation : Compare results across multiple assays (e.g., ATP-based viability vs. trypan blue exclusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
